6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol This compound is characterized by a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at the 6-position and a nitro group at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions .
Biochemical Pathways
Related compounds have been found to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been found to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways related to cell proliferation, differentiation, and survival . The interaction of this compound with FGFRs results in the inhibition of these receptors, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition results in the suppression of cell proliferation and induction of apoptosis. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air may lead to the gradual breakdown of the compound, affecting its efficacy in biochemical assays . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over extended periods, with consistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain biological activity and contribute to the overall effects of the compound on cellular function. Additionally, this compound has been shown to affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of the compound in specific tissues and organs are influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . Additionally, the compound’s localization within the cell may influence its stability and degradation, affecting its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar nitration techniques. The process would involve scaling up the reaction conditions and optimizing parameters such as temperature, concentration, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 6-Chloro-4-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Comparison with Similar Compounds
6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound lacks the nitro group and has different reactivity and applications.
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with the chlorine atom at a different position, leading to different chemical properties.
3-Chloro-1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring instead of a pyrrole ring, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHNIAVMKNEEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591885 | |
Record name | 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688781-87-5 | |
Record name | 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.